molecular formula C36H74N2 B14298462 1,3-Dihexadecylhexahydropyrimidine CAS No. 116368-51-5

1,3-Dihexadecylhexahydropyrimidine

Cat. No.: B14298462
CAS No.: 116368-51-5
M. Wt: 535.0 g/mol
InChI Key: LBZGYUXMRJHOIB-UHFFFAOYSA-N
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Description

1,3-Dihexadecylhexahydropyrimidine is a derivative of hexahydropyrimidine, a six-membered heterocyclic compound. Hexahydropyrimidine derivatives have garnered significant attention due to their diverse applications in various fields of chemistry, biology, and industry. These compounds are known for their pharmacological activities, including anti-inflammatory, anticancer, fungicidal, antibacterial, parasiticidal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihexadecylhexahydropyrimidine can be synthesized through the cyclocondensation of propane-1,3-diamine with aldehydes or ketones. The reaction typically involves the use of formaldehyde and other reagents under controlled conditions. The process may also involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihexadecylhexahydropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1,3-Dihexadecylhexahydropyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dihexadecylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,3-Dihexadecylhexahydropyrimidine can be compared with other hexahydropyrimidine derivatives, such as:

    1,3-Bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine: Known for its use in coordination chemistry and as a ligand for metal complexes.

    1,3-Dinitrohexahydropyrimidine:

The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

116368-51-5

Molecular Formula

C36H74N2

Molecular Weight

535.0 g/mol

IUPAC Name

1,3-dihexadecyl-1,3-diazinane

InChI

InChI=1S/C36H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-37-34-31-35-38(36-37)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

LBZGYUXMRJHOIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCCN(C1)CCCCCCCCCCCCCCCC

Origin of Product

United States

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